molecular formula C20H14F4N2O2 B2566353 N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946221-41-6

N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2566353
CAS No.: 946221-41-6
M. Wt: 390.338
InChI Key: MGXVKMAGAKFKSX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydropyridine-3-carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a trifluoromethylbenzyl group at position 1 and a 2-fluorophenylamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorophenyl substituent may influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-16-8-1-2-9-17(16)25-18(27)15-7-4-10-26(19(15)28)12-13-5-3-6-14(11-13)20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXVKMAGAKFKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with 3-(trifluoromethyl)benzyl bromide under basic conditions to introduce the trifluoromethylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The following table summarizes structural analogs and their substituents:

Compound Name R1 (Position 1) R3 (Amide Substituent) Molecular Formula Molecular Weight Key Features
Target Compound 3-(Trifluoromethyl)benzyl 2-Fluorophenyl C21H16F4N2O2 404.36 Fluorine at ortho position; trifluoromethyl enhances lipophilicity
N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide 3-(Trifluoromethyl)benzyl 2,4-Dimethoxyphenyl C23H21F3N2O4 446.43 Methoxy groups improve solubility; potential for π-π interactions
N-(4-Methoxyphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide 3-(Trifluoromethyl)benzyl 4-Methoxyphenyl C21H17F3N2O3 402.37 Para-methoxy may alter metabolic stability and target affinity
Alvelestat (AZD9668) 3-(Trifluoromethyl)phenyl [5-(Methanesulfonyl)pyridin-2-yl]methyl C25H22F3N5O4S 545.53 Methanesulfonyl and pyrazolyl groups enhance enzyme inhibition (HNE target)
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide H (unsubstituted) 3-Bromo-2-methylphenyl C14H13BrN2O2 333.17 Bromine and methyl groups may influence steric hindrance and binding

Pharmacological Activity and Target Specificity

  • Alvelestat (AZD9668) : A potent human neutrophil elastase (HNE) inhibitor, with demonstrated activity in chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Its 5-(1-methylpyrazol-5-yl) and methanesulfonyl groups contribute to target binding and pharmacokinetic stability .
  • N-(3-Bromo-2-methylphenyl) Analog : Crystallographic data reveals a near-planar conformation with intramolecular hydrogen bonding, suggesting rigidity that could optimize target engagement. However, its unsubstituted dihydropyridine core may reduce potency compared to trifluoromethyl-containing analogs .

Physicochemical and Structural Insights

  • Trifluoromethyl Role : The 3-(trifluoromethyl)benzyl group in the target compound and analogs (e.g., Alvelestat) increases lipophilicity (LogP) and resistance to oxidative metabolism, critical for oral bioavailability .
  • Amide Substituent Effects :
    • 2-Fluorophenyl (Target) : Ortho-fluorine may reduce steric hindrance and enhance membrane permeability.
    • 2,4-Dimethoxyphenyl : Methoxy groups improve solubility but may increase susceptibility to demethylation metabolism.
    • Pyridinylmethyl (Alvelestat) : The methanesulfonyl group enhances hydrogen bonding with HNE’s active site .
  • Crystallographic Data : The N-(3-bromo-2-methylphenyl) analog forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature that may stabilize crystalline forms but reduce solubility .

Structure-Activity Relationship (SAR) Trends

Trifluoromethyl Substitution : Essential for high-affinity enzyme inhibition (e.g., Alvelestat’s HNE IC50 < 10 nM). Its absence correlates with reduced potency .

Amide Group Modifications :

  • Electron-withdrawing groups (e.g., fluorine) improve metabolic stability.
  • Bulky substituents (e.g., bromine in ) may hinder target access.

Dihydropyridine Core : Planar conformation (dihedral angle ~8.38° in ) optimizes π-stacking with aromatic residues in enzyme pockets.

Biological Activity

N-(2-fluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H14F4N2O2C_{20}H_{14}F_{4}N_{2}O_{2}. Its structure features a dihydropyridine core with both fluorine and trifluoromethyl substituents, which are known to influence biological activity through electronic effects and steric hindrance.

Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets:

  • Matrix Metalloproteinase Inhibition : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. MMP-1 inhibitors have demonstrated enhanced potency due to specific substituents like trifluoromethyl groups that improve binding affinity to the enzyme's active site .
  • Antibacterial Activity : Compounds with dihydropyridine structures have been associated with antibacterial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds found that those with trifluoromethyl substitutions exhibited broad-spectrum antibacterial activity. The minimum inhibitory concentrations (MICs) for various strains were significantly lower than those for standard antibiotics, indicating potent antibacterial properties .

CompoundActivityMIC (μg/mL)
Compound AStaphylococcus aureus15.6
Compound BEscherichia coli31.2
This compoundPending EvaluationPending Evaluation

Case Studies

  • Inhibition of Biofilm Formation : A derivative of the compound was tested for its ability to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm mass compared to untreated controls, highlighting its potential as an anti-biofilm agent .
  • Quorum Sensing Inhibition : The compound's structural analogs were evaluated for their ability to inhibit quorum sensing in C. violaceum, achieving a reduction in swarming motility by up to 45% at sub-MIC concentrations. This suggests a dual mechanism of action targeting both biofilm formation and bacterial communication pathways .

Q & A

Q. How is toxicity assessed in preclinical development?

  • In Vitro : Ames test (mutagenicity) and hERG inhibition (patch-clamp).
  • In Vivo : Acute toxicity (LD₅₀) in rodents (14-day observation). Histopathology of liver/kidney tissues identifies off-target effects .

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